An In-Depth Technical Guide to 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol: Structure, Properties, and Synthetic Pathways
An In-Depth Technical Guide to 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol, also known as 4-(dimethylamino)cinnamyl alcohol. As a derivative of cinnamyl alcohol, this compound holds significant potential in various scientific domains, from medicinal chemistry to materials science. The introduction of the dimethylamino group to the phenyl ring significantly alters the electronic properties of the molecule, enhancing its potential for diverse applications. This guide is intended to be a valuable resource for researchers and professionals, offering detailed insights into its chemical structure, physicochemical properties, synthetic routes, and potential areas of application, all grounded in established scientific principles.
Molecular Structure and Chemical Identity
3-[4-(Dimethylamino)phenyl]-2-propene-1-ol is an aromatic alcohol characterized by a phenyl ring substituted with a dimethylamino group at the para position, a propen-1-ol side chain, and a double bond in the E-configuration.
Chemical Structure
Caption: Chemical structure of 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol.
Nomenclature and Identifiers
| Identifier | Value |
| Systematic Name | 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol |
| Common Name | 4-(Dimethylamino)cinnamyl alcohol |
| CAS Number | 20565-34-8 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| InChI Key | FHYLCFIRJGLGGS-ONEGZZNKSA-N |
Physicochemical and Spectroscopic Properties
Physical Properties (Predicted and Inferred)
| Property | Value | Source/Basis |
| Melting Point | Expected to be a low-melting solid | Based on cinnamyl alcohol (m.p. 33 °C) and 4-(dimethylamino)cinnamaldehyde (m.p. 138-140 °C)[1][2] |
| Boiling Point | > 300 °C (with potential decomposition) | Extrapolated from related structures. |
| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. Sparingly soluble in water. | Based on the properties of cinnamyl alcohol and the presence of the polar alcohol and amino groups. |
| Appearance | Likely a pale yellow to yellow crystalline solid or oil. | Based on the chromophore present in the molecule. |
Spectroscopic Profile (Predicted)
The spectroscopic data for 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol can be predicted with a high degree of confidence by analyzing the spectra of its precursor, 4-(dimethylamino)cinnamaldehyde, and understanding the chemical transformation (reduction of the aldehyde to an alcohol).
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃, δ in ppm):
-
~7.3-7.4 (d, 2H): Aromatic protons ortho to the propenyl group.
-
~6.6-6.7 (d, 2H): Aromatic protons meta to the propenyl group.
-
~6.5 (d, 1H, J ≈ 16 Hz): Vinylic proton on the carbon adjacent to the aromatic ring.
-
~6.2-6.3 (dt, 1H, J ≈ 16, 6 Hz): Vinylic proton on the carbon adjacent to the CH₂OH group.
-
~4.3 (d, 2H, J ≈ 6 Hz): Methylene protons of the alcohol (CH₂OH).
-
~3.0 (s, 6H): Methyl protons of the dimethylamino group.
-
~1.5-2.0 (br s, 1H): Hydroxyl proton (OH). The chemical shift of this peak is variable and depends on concentration and solvent.
-
-
¹³C NMR (100 MHz, CDCl₃, δ in ppm):
-
~150: Quaternary aromatic carbon attached to the nitrogen.
-
~130-135: Vinylic carbons.
-
~128: Aromatic CH carbons ortho to the propenyl group.
-
~125: Quaternary aromatic carbon attached to the propenyl group.
-
~112: Aromatic CH carbons meta to the propenyl group.
-
~63: Methylene carbon of the alcohol (CH₂OH).
-
~40: Methyl carbons of the dimethylamino group.
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
~3300-3400 cm⁻¹ (broad): O-H stretching of the alcohol.
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic and vinylic protons.
-
~2800-3000 cm⁻¹: C-H stretching of the aliphatic (methyl and methylene) groups.
-
~1600 cm⁻¹: C=C stretching of the aromatic ring and the alkene.
-
~1520 cm⁻¹: Aromatic ring vibrations.
-
~970 cm⁻¹: C-H out-of-plane bending for the trans-alkene.
-
~1050-1250 cm⁻¹: C-O stretching of the primary alcohol and C-N stretching of the aromatic amine.
2.2.3. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 177. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (m/z = 160) and fragmentation of the propenyl chain.
Synthesis and Purification
The most direct and efficient synthesis of 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol is through the chemoselective reduction of the commercially available precursor, 4-(dimethylamino)cinnamaldehyde.
Synthetic Pathway: Reduction of 4-(Dimethylamino)cinnamaldehyde
The key challenge in this synthesis is the selective reduction of the aldehyde group without affecting the conjugated carbon-carbon double bond. Mild reducing agents are therefore required.
Caption: General workflow for the synthesis of 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the reduction of cinnamaldehydes.
Materials:
-
4-(Dimethylamino)cinnamaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(dimethylamino)cinnamaldehyde (1.0 equivalent) in methanol or ethanol (approximately 10-15 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride (1.0-1.2 equivalents) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching and Workup: Carefully quench the reaction by the slow addition of deionized water. Remove the bulk of the organic solvent under reduced pressure.
-
Extraction: To the remaining aqueous mixture, add dichloromethane or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent that is ideal for converting aldehydes to alcohols in the presence of other reducible functional groups like alkenes.[3]
-
Low-Temperature Addition: The initial cooling to 0 °C helps to control the exothermic reaction and prevent potential side reactions.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to neutralize any acidic byproducts and remove water-soluble impurities.
Potential Applications and Areas of Research
The unique chemical structure of 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol, combining the features of a cinnamyl alcohol with a strong electron-donating group, suggests a range of potential applications. While specific research on this exact molecule is limited, its properties allow for informed speculation on its utility in several fields.
Medicinal Chemistry and Drug Development
Cinnamyl alcohol and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[4][5] The dimethylamino group can further modulate these activities and improve pharmacokinetic properties. Potential areas of investigation include:
-
Anti-inflammatory Agents: Cinnamyl alcohol has been shown to have anti-inflammatory effects.[2]
-
Antimicrobial and Antifungal Agents: The cinnamyl moiety is a known pharmacophore in the development of antimicrobial and antifungal compounds.
-
Precursor for More Complex Molecules: The primary alcohol functionality provides a reactive handle for the synthesis of more complex drug candidates.
Materials Science and Dye Chemistry
The extended π-system of the molecule, coupled with the electron-donating dimethylamino group, makes it a promising candidate for applications in materials science.
-
Fluorescent Probes: The electronic structure suggests that this molecule may exhibit interesting photophysical properties, making it a potential building block for fluorescent dyes and probes for biological imaging or chemical sensing.[6]
-
Nonlinear Optical Materials: Molecules with strong intramolecular charge transfer characteristics are often investigated for their nonlinear optical properties.
-
Synthesis of Dyes: The compound can serve as an intermediate in the synthesis of various dyes.[7]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol. While specific toxicity data for this compound is not available, the safety profile can be inferred from its precursor, 4-(dimethylamino)cinnamaldehyde.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place, away from oxidizing agents.
Conclusion
3-[4-(Dimethylamino)phenyl]-2-propene-1-ol is a compound of significant interest due to its unique structural features and the potential for diverse applications. While a comprehensive body of experimental data for this specific molecule is yet to be established in the public domain, its properties and synthetic pathways can be reliably inferred from related compounds. This guide provides a solid foundation for researchers and professionals to understand and explore the potential of this promising molecule in their respective fields. Further research into its synthesis, characterization, and application is warranted to fully unlock its scientific and commercial value.
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